KHS101

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KHS101 es una molécula pequeña conocida por su capacidad para acelerar la diferenciación neuronal. Interactúa específicamente con la proteína 3 transformadora de ácido con bobina enrollada (TACC3), un componente clave en las redes dinámicas de centriolos-microtúbulos. Este compuesto ha mostrado potencial en varias aplicaciones de investigación científica, particularmente en los campos de la neurociencia y la investigación del cáncer .

Aplicaciones Científicas De Investigación

KHS101 tiene una amplia gama de aplicaciones de investigación científica:

Neurociencia: Acelera la diferenciación neuronal, lo que lo hace valioso en estudios relacionados con la neurogénesis y el desarrollo del cerebro.

Investigación del cáncer: Se ha demostrado que this compound reduce la proliferación de células tumorales e induce la muerte celular en ciertos modelos de cáncer.

Desarrollo de fármacos: Su interacción con TACC3 lo convierte en un posible candidato para desarrollar nuevos agentes terapéuticos dirigidos a trastornos neurológicos y cánceres.

Biología celular: this compound se utiliza para estudiar la regulación del ciclo celular y los procesos de diferenciación en varios tipos de células.

Mecanismo De Acción

KHS101 ejerce sus efectos principalmente a través de su interacción con TACC3. Esta interacción interrumpe la función normal de TACC3, lo que lleva a cambios en la dinámica de los centriolos-microtúbulos. En las células neuronales, esto da como resultado una diferenciación acelerada y una mayor actividad neuronal. En las células cancerosas, la interrupción de la función de TACC3 conduce a una reducción de la proliferación celular y un aumento de la muerte celular .

Análisis Bioquímico

Biochemical Properties

KHS101 exerts its effects by specifically binding and inhibiting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . In GBM cells, this compound promotes aggregation of proteins regulating mitochondrial integrity and energy metabolism .

Cellular Effects

This compound has been shown to selectively impair mitochondrial bioenergetic capacity and glycolytic activity in GBM cells . It promotes tumor cell death in these cells, independent of their tumor subtype, without affecting the viability of noncancerous brain cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its disruption of the mitochondrial chaperone HSPD1 . This disruption leads to the aggregation of proteins that regulate mitochondrial integrity and energy metabolism, thereby impairing the bioenergetic capacity and glycolytic activity of GBM cells .

Temporal Effects in Laboratory Settings

The effects of this compound on GBM cells have been observed over time in laboratory settings . It has been shown to exert cytotoxic effects by disrupting HSPD1, leading to significant changes in cellular metabolism .

Dosage Effects in Animal Models

In animal models, systemic administration of this compound has been shown to reduce tumor growth and increase survival . The effects of this compound appear to be dose-dependent, with increased doses leading to greater reductions in tumor growth .

Metabolic Pathways

This compound is involved in the regulation of metabolic pathways within cells . By disrupting HSPD1, it affects the aggregation of proteins that regulate mitochondrial integrity and energy metabolism .

Transport and Distribution

This compound is capable of crossing the blood-brain barrier (BBB), allowing it to distribute within the brain and exert its effects on brain cells .

Subcellular Localization

The subcellular localization of this compound is likely within the mitochondria, given its interaction with the mitochondrial chaperone HSPD1 . This interaction leads to the disruption of proteins that regulate mitochondrial integrity and energy metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de KHS101 implica múltiples pasos, generalmente comenzando con la preparación de compuestos intermedios que luego se someten a varias reacciones químicas para formar el producto final. La ruta sintética exacta puede variar, pero generalmente incluye:

Formación de la estructura principal: Esto implica la construcción de la estructura heterocíclica principal mediante reacciones de ciclización.

Modificaciones de grupos funcionales: Introducción de grupos funcionales específicos que son cruciales para la actividad biológica del compuesto.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener rendimientos más altos y garantizar la coherencia y la pureza mediante medidas estrictas de control de calidad. Esto podría incluir el uso de reactores automatizados y técnicas avanzadas de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

KHS101 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en el compuesto, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación de ciertos átomos dentro de la molécula.

Sustitución: Esto implica reemplazar un grupo funcional por otro, lo que puede ser útil para modificar las propiedades del compuesto.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir compuestos más saturados.

Comparación Con Compuestos Similares

Compuestos similares

Hidrocloruro de KHS101: Una forma de sal de hidrocloruro de this compound con actividad biológica similar.

Otros inhibidores de TACC3: Compuestos como CEP-701 y PF-3758309 también se dirigen a TACC3 pero pueden tener diferentes especificidad y potencia.

Singularidad

This compound es único en su capacidad para acelerar específicamente la diferenciación neuronal al mismo tiempo que exhibe propiedades anticancerígenas. Su doble función en la promoción de la neurogénesis y la inhibición del crecimiento tumoral lo convierte en un compuesto valioso para diversas aplicaciones de investigación .

Propiedades

IUPAC Name |

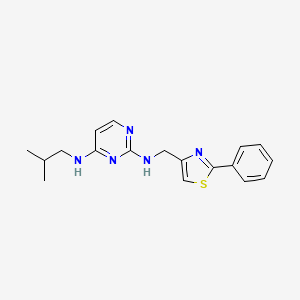

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRJOOOHPBSAHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B572443.png)